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Compound of Interest

Compound Name: MRK-016

Cat. No.: B1676816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and pharmacological profile of MRK-016, a selective α5 subunit-containing GABAA negative

allosteric modulator. The information presented herein is intended to support ongoing research

and drug development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Physicochemical Properties
MRK-016, with the IUPAC name 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-

triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine, is a novel pyrazolotriazine derivative.[1] Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

3-tert-Butyl-7-(5-

methylisoxazol-3-yl)-2-(1-

methyl-1H-1,2,4-triazol-5-

ylmethoxy)pyrazolo(1,5-d)

(1,2,4)triazine

[1]

CAS Number 342652-67-9

Molecular Formula C₁₇H₂₀N₈O₂

Molecular Weight 368.40 g/mol [1]

SMILES

CN1N=CN=C1COC2=NN3C(C

4=NOC(C)=C4)=NN=CC3=C2

C(C)(C)C

[1]

Appearance Solid powder [1]

Purity ≥98% (HPLC)

Solubility
Soluble to 50 mM in DMSO

and to 20 mM in ethanol.
[2]

Storage Store at +4°C. [2]

Pharmacological Properties
MRK-016 is a potent and selective negative allosteric modulator (NAM) of the α5 subunit-

containing GABAA receptors. It acts as a selective inverse agonist at the benzodiazepine

binding site of these receptors.[1]

In Vitro Pharmacology
MRK-016 exhibits high affinity for various human GABAA receptor subtypes, with a particular

selectivity for the α5 subtype, as detailed in the following table.
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Parameter Value Species/System Reference

EC₅₀ (α5 subunit) 3 nM

Human recombinant

GABAA α5β3γ2

receptors

[3]

Kᵢ (α1β3γ2) 0.83 nM
Human recombinant

GABAA receptors
[3]

Kᵢ (α2β3γ2) 0.85 nM
Human recombinant

GABAA receptors
[3]

Kᵢ (α3β3γ2) 0.77 nM
Human recombinant

GABAA receptors
[3]

Kᵢ (α5β3γ2) 1.4 nM
Human recombinant

GABAA receptors
[3]

Kᵢ (α4β3γ2) 395 nM
Human recombinant

GABAA receptors
[3]

Kᵢ (α6β3γ2) >4000 nM
Human recombinant

GABAA receptors
[3]

Native Rat Brain

Receptors Affinity
0.8 - 1.5 nM Rat brain tissue [1]

In Vivo Pharmacology & Pharmacokinetics
MRK-016 has demonstrated nootropic and rapid antidepressant-like effects in various

preclinical models. It readily penetrates the central nervous system.[3]
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Parameter Value Species Route Reference

Receptor

Occupancy

(ED₅₀)

0.39 mg/kg Rat p.o. [1]

Plasma EC₅₀

(Receptor

Occupancy)

15 ng/mL Rat p.o. [1]

Plasma EC₅₀

(Receptor

Occupancy)

21 ng/mL Rhesus Monkey - [1]

Half-life (t₁/₂) 0.3 - 0.5 h
Rat, Dog,

Rhesus Monkey
- [1]

Half-life (t₁/₂) ~3.5 h Human - [1]

Mechanism of Action and Signaling Pathway
MRK-016's mechanism of action as a negative allosteric modulator of α5-containing GABAA

receptors leads to a reduction in GABAergic inhibitory neurotransmission. This disinhibition is

thought to enhance excitatory glutamatergic signaling, mediated by AMPA receptors. This

proposed mechanism underlies its observed rapid antidepressant-like effects, which are similar

to those of ketamine but without direct NMDA receptor antagonism.[4]
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MRK-016 Signaling Pathway

Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for the

characterization of MRK-016.

Synthesis of MRK-016
While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis involves a

multi-step process starting from commercially available precursors. The key steps likely include

the formation of the pyrazolotriazine core, followed by the attachment of the tert-butyl, 5-

methylisoxazol-3-yl, and 1-methyl-1H-1,2,4-triazol-5-ylmethoxy side chains through appropriate

coupling and substitution reactions. Purification is typically achieved through column

chromatography and recrystallization.

Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of MRK-016 for different GABAA receptor

subtypes.

Protocol:

Membrane Preparation: Membranes from cells stably expressing specific human

recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) or from rat

brain tissue are prepared by homogenization and centrifugation.[5]

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 1 mM

EDTA.

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]Ro 15-1788 or

[³H]flumazenil) and varying concentrations of MRK-016 in a final volume of 250-500 µL.[6]

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or room

temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay
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buffer.

Quantification: The amount of radioactivity trapped on the filters is determined by liquid

scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-

specific binding from total binding. The IC₅₀ values are determined by non-linear regression

analysis and then converted to Kᵢ values using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To assess the functional activity of MRK-016 on GABAA receptors.

Protocol:

Cell Culture: HEK293 cells stably expressing the desired GABAA receptor subunits are

cultured on glass coverslips.

Recording Solutions:

External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10

HEPES (pH 7.4).

Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2).

Recording: Whole-cell patch-clamp recordings are performed at a holding potential of -60

mV.

Drug Application: GABA is applied to the cells to elicit a current. MRK-016 is then co-applied

with GABA to determine its effect on the GABA-evoked current.

Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of

MRK-016 on the amplitude and kinetics of the GABAA receptor-mediated currents.
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In Vivo Behavioral Assays
Objective: To assess the antidepressant-like activity of MRK-016.[4]

Protocol:

Animals: Male CD-1 or C57BL/6J mice are used.[4]

Apparatus: A transparent plastic cylinder (e.g., 20 cm diameter, 40 cm height) is filled with

water (23-25°C) to a depth of 15 cm.

Procedure:

Pre-test (Day 1): Mice are placed in the cylinder for a 15-minute session.

Drug Administration (Day 2): MRK-016 (e.g., 3 mg/kg, i.p.) or vehicle is administered 60

minutes before the test session.[4]

Test Session (Day 2): Mice are placed in the cylinder for a 6-minute session.[4]

Data Collection: The duration of immobility during the last 4 minutes of the test session is

recorded.

Data Analysis: The mean immobility time for the MRK-016 treated group is compared to the

vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant

decrease in immobility time is indicative of an antidepressant-like effect.

Objective: To evaluate the effect of MRK-016 on learning and memory.

Protocol:

Animals: Male C57BL/6J mice are used.

Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a

distinct context (e.g., specific odor, lighting).

Procedure:
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Training: Mice are placed in the conditioning chamber and, after a habituation period,

receive a series of foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 2 s duration) paired with the

context. MRK-016 or vehicle is administered either before or after training, depending on

the experimental question (acquisition vs. consolidation).[7]

Testing: 24 hours later, mice are returned to the same context without the foot shock, and

freezing behavior (a measure of fear memory) is recorded for a set period (e.g., 5

minutes).[8]

Data Analysis: The percentage of time spent freezing is calculated and compared between

the MRK-016 and vehicle groups.

Summary and Future Directions
MRK-016 is a potent and selective negative allosteric modulator of α5 subunit-containing

GABAA receptors with demonstrated nootropic and rapid antidepressant-like properties in

preclinical models. Its unique mechanism of action, which involves the disinhibition of

glutamatergic pathways, presents a promising avenue for the development of novel

therapeutics for cognitive and mood disorders. Further research is warranted to fully elucidate

its clinical potential and safety profile in human subjects. The detailed experimental protocols

provided in this guide are intended to facilitate these ongoing research efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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